

An In-Depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol

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Compound of Interest

Compound Name: 4-Bromo-2-(5-isoxazolyl)phenol

Cat. No.: B1331668

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **4-Bromo-2-(5-isoxazolyl)phenol**. While this compound is recognized as a valuable intermediate in medicinal and agrochemical research, detailed experimental protocols for its synthesis and specific biological assays are not extensively documented in publicly available literature. This guide summarizes the existing data and provides illustrative experimental methodologies for structurally related compounds to serve as a reference for researchers.

Core Molecular Data

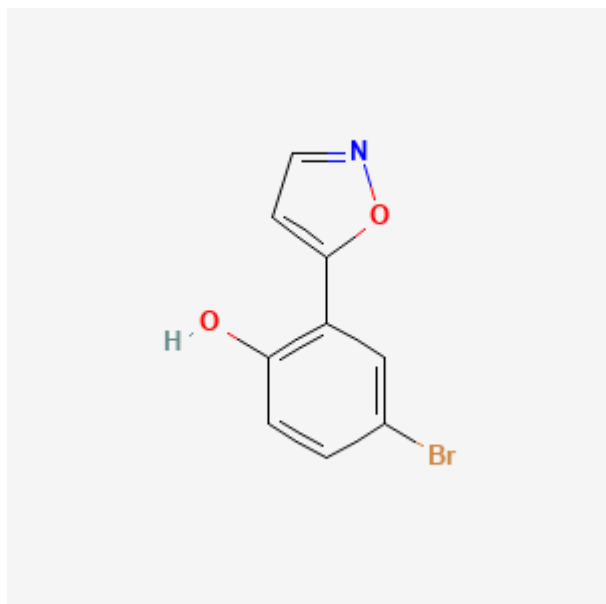
The fundamental properties of **4-Bromo-2-(5-isoxazolyl)phenol** are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO ₂	[1]
Molecular Weight	240.06 g/mol	[1]
CAS Number	213690-27-8	[1][2]
Appearance	Off-white to pale cream powder/crystals	[1][3]
Melting Point	205-213 °C	[1]
SMILES String	<chem>Oc1ccc(Br)cc1-c2ccno2</chem>	[2]
InChI Key	CZXKAQGBZPKRHU-UHFFFAOYSA-N	[2]

Molecular Structure

The molecular structure of **4-Bromo-2-(5-isoxazolyl)phenol** features a phenol ring substituted with a bromine atom at the 4-position and an isoxazole ring at the 2-position.

Note on Visualization: The user's request for a molecular structure diagram using Graphviz (DOT language) cannot be fulfilled as Graphviz is designed for representing graphs and networks, not for rendering chemical structures. A 2D representation of the molecular structure is provided below.

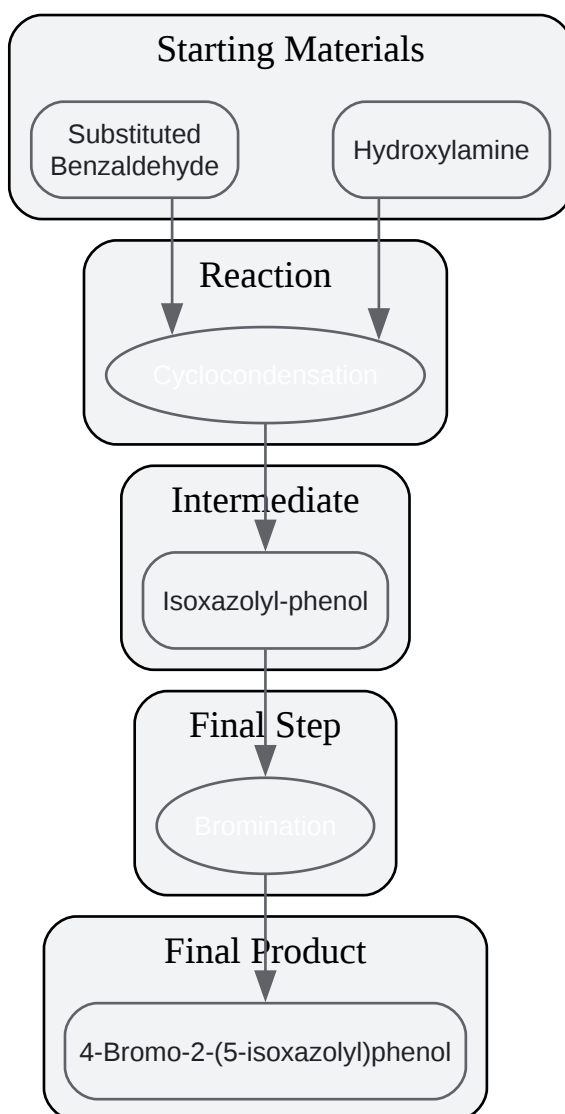


Caption: 2D structure of **4-Bromo-2-(5-isoxazolyl)phenol**.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(5-isoxazolyl)phenol** is not readily available in the surveyed literature, its structure suggests a synthetic route involving the condensation of a substituted benzaldehyde with hydroxylamine to form the isoxazole ring, followed by bromination, or the coupling of a brominated phenol derivative with a pre-formed isoxazole precursor.

For illustrative purposes, a general synthetic scheme for isoxazole derivatives is presented below as a logical workflow.



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Caption: A logical workflow for the synthesis of **4-Bromo-2-(5-isoxazolyl)phenol**.

Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Expected analytical data would include:

- ^1H NMR: Signals corresponding to the aromatic protons of the phenol and isoxazole rings, and the hydroxyl proton.
- ^{13}C NMR: Resonances for all nine carbon atoms in the molecule.

- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
- FT-IR: Characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) functional groups.

Potential Biological and Chemical Applications

4-Bromo-2-(5-isoxazolyl)phenol is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] The presence of the bromophenol and isoxazole moieties suggests potential for a range of biological activities.

- Pharmaceutical Development: This compound serves as a building block for the synthesis of more complex molecules with potential anti-inflammatory and analgesic properties.^[1]
- Agrochemical Chemistry: It is a precursor in the synthesis of novel herbicides and fungicides.^[1]
- Biological Research: It can be used in studies to investigate the mechanisms of action of certain biological pathways.^[1]

Illustrative Experimental Protocols for Related Compounds

Given the absence of specific experimental protocols for **4-Bromo-2-(5-isoxazolyl)phenol**, the following sections provide detailed methodologies for assays commonly used to evaluate the biological activities of structurally similar bromophenol and isoxazole derivatives. These protocols are intended to serve as a starting point for researchers.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.^[4]

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

- **Animals:** Wistar albino rats (150-200 g) are used.
- **Groups:** Animals are divided into control, standard (e.g., Indomethacin), and test groups.
- **Compound Administration:** The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
- **Induction of Edema:** One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- **Calculation:** The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Agar Well Diffusion Method

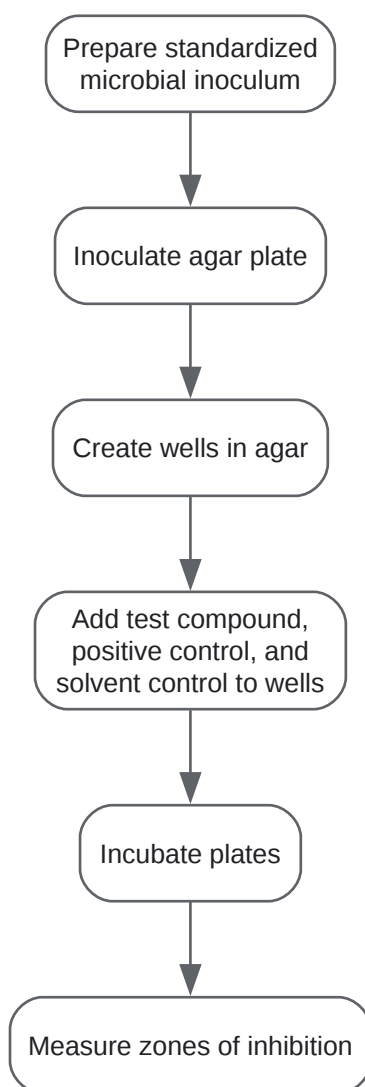
This is a widely used in vitro method for screening the antimicrobial activity of chemical compounds.^{[5][6][7]}

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Experimental Protocol:

- **Microorganism Preparation:** A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared.
- **Agar Plate Inoculation:** The surface of a sterile nutrient agar plate is uniformly inoculated with the microbial suspension.

- Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
- Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Measurement: The diameter of the zone of inhibition is measured in millimeters.



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Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly links **4-Bromo-2-(5-isoxazolyl)phenol** to the modulation of any particular signaling pathways. Research into its biological activities may elucidate such interactions in the future.

Conclusion

4-Bromo-2-(5-isoxazolyl)phenol is a compound with significant potential as a synthetic intermediate in the fields of drug discovery and agrochemical development. While its fundamental molecular properties are well-defined, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and biological evaluation. The illustrative protocols provided for related compounds offer a valuable starting point for researchers aiming to investigate the therapeutic or practical applications of this and similar molecules. Further research is warranted to fully characterize its synthetic routes, biological activity spectrum, and potential mechanisms of action.

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